4-(5-Chloro-2-nitrophenyl)morpholine
Overview
Description
“4-(5-Chloro-2-nitrophenyl)morpholine” is a chemical compound with the molecular formula C10H11ClN2O3 . It has a molecular weight of 242.66 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholine ring attached to a 5-chloro-2-nitrophenyl group . Aromatic π–π stacking interactions stabilize the crystal structure of the related compound, 4-(4-nitrophenyl)morpholine .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 242.66 g/mol, a topological polar surface area of 58.3 Ų, and a complexity of 253 . The compound is a solid with a melting point of 71 - 73°C .
Scientific Research Applications
Molluscicidal Agent : The synthesis and biological evaluation of a derivative of 5-chlorosalicylic acid incorporating a morpholine moiety demonstrated its effectiveness as a molluscicidal agent (Duan et al., 2014).
Nitration Process Improvement : A novel nitration process was developed for the synthesis of 4-(4-methoxy-3-nitrophenyl)morpholine, improving the yield, safety, and environmental impact of the production process (Zhang et al., 2007).
Intermediate in Anticancer Drug Synthesis : The compound 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, a related derivative, serves as an important intermediate in the synthesis of various biologically active compounds, including potential anticancer drugs (Wang et al., 2016).
Catalytic Activities of Zinc(II) Complexes : A study on zinc(II) complexes with Schiff-base ligands, including a derivative of 5-chlorosalicylaldehyde and morpholine, revealed their role in catalyzing the hydrolytic cleavage of phosphoester bonds and DNA cleavage activities (Chakraborty et al., 2014).
Synthesis of Rivaroxaban : An efficient process for producing rivaroxaban, an anticoagulant agent, involved the synthesis of 4-(4-aminophenyl)-3-morpholinone, demonstrating the compound's relevance in pharmaceutical synthesis (Mali et al., 2015).
Synthesis of Gefitinib : The compound 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, closely related to 4-(5-Chloro-2-nitrophenyl)morpholine, was used in the synthesis of Gefitinib, a drug used for cancer treatment (Jin et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
4-(5-chloro-2-nitrophenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-8-1-2-9(13(14)15)10(7-8)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBMOQCOLZWAIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385246 | |
Record name | 4-(5-chloro-2-nitrophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24805086 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
65976-63-8 | |
Record name | 4-(5-chloro-2-nitrophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(5-Chloro-2-nitrophenyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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